

SNT-207858 free base off-target effects on MC3R and MC5R

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SNT-207858 free base

Cat. No.: B15618119

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Technical Support Center: SNT-207858 Free Base

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **SNT-207858 free base** on the melanocortin 3 receptor (MC3R) and melanocortin 5 receptor (MC5R). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **SNT-207858 free base**?

A1: **SNT-207858 free base** is a selective and orally active antagonist of the melanocortin-4 receptor (MC4R).[1][2][3][4][5] It has been investigated for its potential to stimulate food intake and reduce cancer-induced cachexia.[1][2][3][4][5]

Q2: What are the known off-target effects of SNT-207858 on MC3R and MC5R?

A2: SNT-207858 exhibits a significantly lower affinity for MC3R and MC5R compared to its primary target, MC4R. It is reported to be 170-fold more selective for MC4R over MC3R and 40-fold more selective for MC4R over MC5R.

Q3: What are the binding affinities (IC50) of SNT-207858 for MC3R and MC5R?



A3: While direct IC50 values for MC3R and MC5R are not explicitly stated in the primary literature, they can be estimated based on the reported selectivity ratios and the IC50 for MC4R. The IC50 for SNT-207858 at the MC4R is 22 nM for binding and 11 nM for function. Based on this, the estimated off-target IC50 values are presented in the table below.

Quantitative Data Summary

The following table summarizes the binding and functional activities of **SNT-207858 free base** on MC4R, and the estimated off-target activities on MC3R and MC5R.

Receptor	Assay Type	SNT-207858 IC50 (nM)	Selectivity vs. MC4R (fold)
MC4R	Binding Assay	22	1
Functional Assay	11	1	
MC3R	Binding Assay (estimated)	~3740	170
MC5R	Binding Assay (estimated)	~880	40

Troubleshooting Guide

Problem: Unexpected agonist-like effects are observed in my cells expressing MC3R or MC5R upon treatment with SNT-207858.

Possible Cause & Solution:

- High Compound Concentration: Although SNT-207858 is highly selective for MC4R, at very high concentrations, it may exhibit some activity at MC3R or MC5R.
 - Recommendation: Perform a dose-response experiment to determine the concentration at which off-target effects become apparent. Whenever possible, use concentrations that are well below the estimated IC50 for MC3R and MC5R.



- Cell Line Specificity: The expression levels and signaling pathway coupling of recombinant receptors can vary between cell lines, potentially altering the pharmacological response.
 - Recommendation: Characterize the expression and functionality of the MC3R and MC5R in your specific cell line using known agonists and antagonists.
- Compound Purity: Impurities in the SNT-207858 free base sample could be responsible for the observed effects.
 - Recommendation: Verify the purity of your compound using analytical methods such as HPLC-MS.

Problem: I am not observing the expected antagonism at MC4R in my assay.

Possible Cause & Solution:

- Assay Conditions: The potency of antagonists can be influenced by assay conditions such as incubation time, temperature, and the concentration of the agonist being used.
 - Recommendation: Review and optimize your assay protocol. Ensure that the agonist concentration used is appropriate (typically around the EC80) to detect competitive antagonism.
- Compound Stability: SNT-207858 free base may degrade under certain storage or experimental conditions.
 - Recommendation: Follow the manufacturer's instructions for storage and handling.
 Prepare fresh solutions for each experiment.

Experimental Protocols Radioligand Binding Assay (Competitive)

This protocol is a general guideline for determining the binding affinity of SNT-207858 to MC3R and MC5R. Specific parameters should be optimized for your experimental setup.

Materials:



- Cell membranes prepared from a cell line stably expressing human MC3R or MC5R.
- Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH.
- Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 M NaCl.
- SNT-207858 free base.
- Non-specific binding control: High concentration of a non-labeled ligand (e.g., 1 μ M α -MSH).
- 96-well filter plates and a cell harvester.
- Scintillation counter.

Procedure:

- In a 96-well plate, combine cell membranes (10-20 µg protein/well), varying concentrations of SNT-207858, and a fixed concentration of [125I]-(Nle4, D-Phe7)-α-MSH (typically at its Kd value).
- For total binding, omit the SNT-207858. For non-specific binding, add a saturating concentration of unlabeled α-MSH.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
- Calculate the specific binding and determine the IC50 value by non-linear regression analysis.

cAMP Functional Assay



This protocol provides a general method for assessing the functional antagonism of SNT-207858 at MC3R and MC5R.

Materials:

- A cell line stably co-expressing the respective human melanocortin receptor (MC3R or MC5R) and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.
- Agonist: α-Melanocyte-Stimulating Hormone (α-MSH).
- SNT-207858 free base.
- Assay Buffer: HBSS or other suitable buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM).
- cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

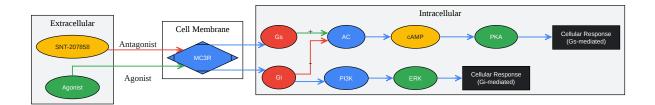
Procedure:

- Seed the cells in a 96-well plate and allow them to attach overnight.
- Replace the culture medium with assay buffer and pre-incubate with varying concentrations of SNT-207858 for 15-30 minutes.
- Stimulate the cells with a fixed concentration of α -MSH (typically the EC80) for 30-60 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
- Determine the IC50 value of SNT-207858 by plotting the inhibition of the agonist-induced cAMP response against the antagonist concentration.

Signaling Pathways & Experimental Workflows MC3R Signaling Pathway



MC3R is known to couple to both Gs and Gi proteins. Gs coupling leads to the activation of adenylyl cyclase and an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). Gi coupling can inhibit adenylyl cyclase and also lead to the activation of the PI3K/ERK pathway.



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Caption: Simplified signaling pathway of the Melanocortin 3 Receptor (MC3R).

MC5R Signaling Pathway

MC5R primarily signals through the Gs protein, leading to cAMP production and PKA activation. It has also been shown to activate the PI3K/ERK pathway, which can be independent of cAMP signaling.





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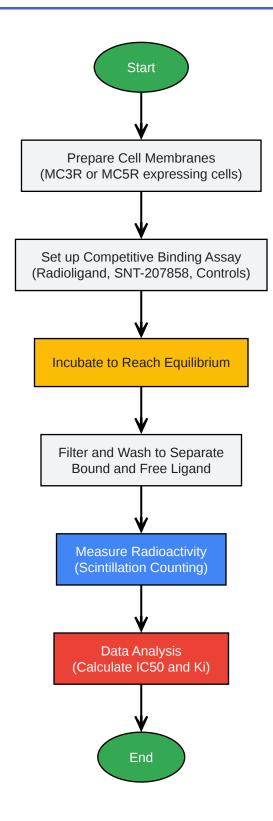
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Caption: Simplified signaling pathway of the Melanocortin 5 Receptor (MC5R).

Experimental Workflow: Off-Target Binding Affinity Determination

The following diagram illustrates the logical workflow for determining the off-target binding affinity of SNT-207858.





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Caption: Workflow for determining off-target binding affinity.



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- To cite this document: BenchChem. [SNT-207858 free base off-target effects on MC3R and MC5R]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15618119#snt-207858-free-base-off-target-effects-on-mc3r-and-mc5r]

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